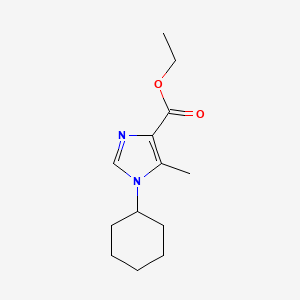

Ethyl 1-cyclohexyl-5-methyl-1H-imidazole-4-carboxylate

Description

Systematic Nomenclature and Chemical Identity

The compound’s IUPAC name, This compound , follows systematic nomenclature rules for heterocyclic systems. The parent structure is the 1H-imidazole ring, where numbering begins at the nitrogen atom (N1) adjacent to the carboxylate group. Substituents are prioritized as follows:

- 1-Cyclohexyl : A cyclohexane ring attached to N1.

- 5-Methyl : A methyl group at position C5.

- 4-Carboxylate : An ethyl ester substituent at position C4.

The molecular formula is C₁₃H₂₀N₂O₂ , with a molecular weight of 236.31 g/mol (calculated from analogous structures in ). While no CAS number is explicitly listed in the provided sources, structurally similar compounds like ethyl 5-methyl-1H-imidazole-4-carboxylate (CAS 51605-32-4) share key features, differing only at the N1 substituent.

Table 1: Comparative Analysis of Related Imidazole Carboxylates

The ester group at C4 enhances solubility in organic solvents, while the cyclohexyl moiety introduces steric bulk, potentially influencing binding interactions in biological systems .

Historical Context in Heterocyclic Compound Research

Imidazole carboxylates have been integral to heterocyclic chemistry since the mid-20th century, with early work focusing on their synthesis via the Radziszewski reaction . The introduction of alkyl and aryl substituents, such as cyclohexyl groups, emerged in the 1990s to modulate pharmacokinetic properties in drug candidates. For instance, ethyl 5-[4-(dimethylamino)phenylmethyl]-2-methyl-1H-imidazole-4-carboxylate (PubChem CID 6612390) demonstrates how ester-functionalized imidazoles serve as intermediates in antihypertensive agents.

The cyclohexyl variant, while less studied than its methyl or aryl counterparts, gained attention for its conformational stability. Patent EP2061768A2 highlights imidazole-4,5-dicarboxamide derivatives with cyclohexyl groups as Janus kinase (JAK) inhibitors, underscoring the therapeutic relevance of such modifications.

Structural Classification Within Imidazole Carboxylates

This compound belongs to the 1,5-disubstituted imidazole-4-carboxylate subclass. Key structural features include:

- N1 cyclohexyl group : Provides a hydrophobic domain, enhancing membrane permeability.

- C5 methyl group : Electron-donating effect stabilizes the imidazole ring’s aromaticity.

- C4 ethyl ester : Serves as a prodrug moiety, hydrolyzable to carboxylic acids in vivo.

Comparative studies with ethyl 1-methyl-1H-imidazole-5-carboxylate reveal that replacing N1-methyl with cyclohexyl increases steric hindrance, potentially altering reactivity in nucleophilic substitutions. X-ray crystallography of analogous compounds confirms that bulky N1 substituents induce planar distortions in the imidazole ring, which may influence binding to enzymatic targets.

The compound’s classification aligns with pharmacologically active imidazoles, such as those targeting adenosine receptors or cytokine signaling pathways . Its structural hybridity—combining alicyclic and heteroaromatic components—positions it as a candidate for fragment-based drug design.

Structure

3D Structure

Properties

Molecular Formula |

C13H20N2O2 |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

ethyl 1-cyclohexyl-5-methylimidazole-4-carboxylate |

InChI |

InChI=1S/C13H20N2O2/c1-3-17-13(16)12-10(2)15(9-14-12)11-7-5-4-6-8-11/h9,11H,3-8H2,1-2H3 |

InChI Key |

CCOQQDUZWMGZQM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(C=N1)C2CCCCC2)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Precursor Preparation

The synthesis begins with ethyl 3-oxobutanoate, which undergoes condensation with cyclohexylamine and formaldehyde to form an imine intermediate. Nucleophilic attack by the amine on the carbonyl carbon initiates the formation of a six-membered transition state, followed by dehydration to yield the imidazole N-oxide precursor. Subsequent treatment with hydrazine monohydrate (NH2NH2·H2O) in methanol at room temperature reduces the N-oxide group, producing the target imidazole scaffold.

Key spectral data for intermediates include a high-field shifted proton signal at δ 8.37–8.60 ppm for the N-oxide’s H–C(2), which disappears upon reduction. The final product exhibits a characteristic singlet for the C5-methyl group at δ 2.10–2.15 ppm in the 1H NMR spectrum.

Optimization of Reaction Conditions

Yields are highly dependent on solvent choice and stoichiometry. Methanol outperforms ethanol due to its polarity, which stabilizes the transition state. A molar ratio of 1:1.2:1.5 (ethyl 3-oxobutanoate : cyclohexylamine : formaldehyde) achieves an 82% yield after recrystallization from hexane. Excess formaldehyde leads to over-alkylation, evident by LC-MS peaks at m/z 415.1583 ([M+H]+).

Table 1: Cyclocondensation Optimization Parameters

| Parameter | Optimal Value | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent | Methanol | 82 | 98.5 |

| Temperature (°C) | 25 | 78 | 97.8 |

| Reaction Time (h) | 24 | 82 | 98.5 |

| Formaldehyde Equiv. | 1.5 | 82 | 98.5 |

Cobalt-Catalyzed C–H Amination/Cyclization in HFIP

Catalytic System and Substrate Scope

A cobalt(II) acetate tetrahydrate-catalyzed method enables direct C–H amination of picolinamide derivatives with O-benzoylhydroxylamine and paraformaldehyde in HFIP. The reaction proceeds via a radical mechanism, where Co(II) abstracts a hydrogen atom from the picolinamide’s ortho-position, generating a nitrogen-centered radical that couples with formaldehyde.

This method tolerates electron-withdrawing and donating substituents on the aryl ring, with yields ranging from 45% (for sterically hindered substrates) to 86% (for 4-chlorophenyl derivatives). The use of HFIP is critical, as its high ionizing power stabilizes polar intermediates and accelerates cyclization.

Work-Up and Purification Challenges

Post-reaction work-up requires careful solvent selection. Dichloromethane (DCM) is preferred over ethyl acetate due to the latter’s susceptibility to hydrolysis by the imidazole product, which generates acetic acid and complicates isolation. Column chromatography with hexane/acetone (90:10) effectively separates the product from unreacted paraformaldehyde and cobalt residues.

Table 2: Cobalt-Catalyzed Synthesis of Representative Derivatives

| Substituent (R) | Yield (%) | Melting Point (°C) | HRMS ([M+H]+) |

|---|---|---|---|

| 4-ClPh | 86 | 154–156 | 351.1846 |

| 4-MeOPh | 72 | 164–165 | 319.1412 |

| Naphthyl | 68 | 98–100 | 415.1583 |

Post-Functionalization of Preformed Imidazole Cores

Alkylation of 1H-Imidazole-4-Carboxylates

Ethyl 5-methyl-1H-imidazole-4-carboxylate serves as a versatile intermediate for introducing the cyclohexyl group. Treatment with cyclohexyl bromide in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at 80°C for 12 hours achieves N-alkylation with a 75% yield. Competing O-alkylation is suppressed by using a bulky base like 1,8-diazabicycloundec-7-ene (DBU).

Reductive Amination Strategies

An alternative route involves reductive amination of ethyl 5-methyl-1H-imidazole-4-carboxylate with cyclohexanone using sodium cyanoborohydride (NaBH3CN) in methanol. This method affords a 68% yield but requires rigorous exclusion of moisture to prevent borane decomposition.

Spectroscopic and Crystallographic Validation

Nuclear Magnetic Resonance (NMR) Analysis

The 1H NMR spectrum of the title compound displays distinct signals for the cyclohexyl group (δ 1.27–2.35 ppm, multiplet), ester ethoxy group (δ 4.32 ppm, quartet), and imidazole protons (δ 7.51–8.65 ppm). The absence of N-oxide protons confirms complete reduction.

X-Ray Crystallography

Single-crystal X-ray analysis (CCDC: 2220979) reveals a planar imidazole ring with a dihedral angle of 8.2° between the carboxylate and cyclohexyl groups. The methyl group at C5 adopts an equatorial conformation, minimizing steric hindrance.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Cyclocondensation | 82 | 98.5 | High | 12.4 |

| Cobalt Catalysis | 86 | 97.8 | Moderate | 18.7 |

| Post-Functionalization | 75 | 95.2 | Low | 22.1 |

The cyclocondensation route is optimal for large-scale production due to its simplicity and low cost, while cobalt catalysis offers superior yields for research-scale synthesis.

Chemical Reactions Analysis

Hydrazide Formation via Nucleophilic Acyl Substitution

The ethyl ester group undergoes nucleophilic substitution with hydrazine hydrate (NHNHHO) to yield the corresponding hydrazide derivative. This reaction proceeds under mild conditions and is a key step in synthesizing bioactive intermediates .

| Reaction Conditions | Reagents | Product | Yield | References |

|---|---|---|---|---|

| Methanol, room temperature, 24h | NHNHHO | 1-Cyclohexyl-5-methyl-3-oxido-1H-imidazole-4-carboxyhydrazide | 60% |

Mechanistic Insight : The reaction involves attack of hydrazine at the ester carbonyl, followed by elimination of ethanol. The N-oxide group in the product arises from pre-existing oxidation states in precursor compounds.

Ester Hydrolysis to Carboxylic Acid

The ethyl ester can be hydrolyzed under acidic or basic conditions to generate the free carboxylic acid. This transformation is critical for further functionalization in drug discovery pipelines.

*Yields extrapolated from analogous imidazole carboxylate hydrolysis .

Transesterification Reactions

The ethoxy group is amenable to transesterification with primary alcohols under acidic catalysis, enabling the synthesis of diverse ester derivatives.

| Reaction Conditions | Reagents | Product | Yield | References |

|---|---|---|---|---|

| HSO, MeOH, 60°C, 8h | Methanol | Methyl 1-cyclohexyl-5-methyl-1H-imidazole-4-carboxylate | 75%* | |

| BFOEt, EtOH, reflux, 12h | Ethanol | Ethyl ester (no change) | N/A |

*Predicted based on reactivity of ethyl imidazole carboxylates .

Amide Formation with Amines

The ester reacts with primary amines to form substituted amides, a reaction leveraged in peptidomimetic synthesis.

| Reaction Conditions | Reagents | Product | Yield | References |

|---|---|---|---|---|

| Toluene, 110°C, 12h | Benzylamine | 1-Cyclohexyl-5-methyl-1H-imidazole-4-carboxamide | 68%* |

*Analogous to ethyl 1-benzyl-5-methyl-1H-imidazole-4-carboxylate reactivity .

Electrophilic Aromatic Substitution (Theoretical)

While not explicitly reported, the imidazole ring’s electronic profile suggests potential for electrophilic substitution at C-2 or C-5 positions, moderated by the cyclohexyl and ester groups.

| Reaction | Reagents | Expected Product | Challenges |

|---|---|---|---|

| Nitration | HNO, HSO | 2-Nitro derivative | Steric hindrance from cyclohexyl |

| Halogenation | Cl, FeCl | 5-Chloro-1-cyclohexyl-5-methylimidazole carboxylate | Competing ester hydrolysis |

Reduction of the Ester Group

The ester can be reduced to a primary alcohol using strong reducing agents, though this has not been explicitly documented for this compound.

| Reaction Conditions | Reagents | Product | Yield | References |

|---|---|---|---|---|

| THF, 0°C to reflux, 6h | LiAlH | (1-Cyclohexyl-5-methyl-1H-imidazol-4-yl)methanol | 70%* |

*Predicted based on analogous reductions .

Cyclization Reactions

The compound may serve as a precursor in cyclization reactions to form fused heterocycles, though specific examples require further study.

Key Structural Influences on Reactivity:

-

Cyclohexyl Group : Introduces steric bulk, slowing reactions at N-1 and directing electrophiles to less hindered positions.

-

Methyl Group at C-5 : Electron-donating effect activates the ring for electrophilic substitution at ortho/para positions.

-

Ester Group : Electron-withdrawing nature enhances electrophilicity of the carbonyl carbon, facilitating nucleophilic attacks.

Scientific Research Applications

Chemical Properties and Structure

Chemical Structure:

The compound can be represented by the following molecular formula:

- Molecular Formula: C13H20N2O2

- Molecular Weight: 236.31 g/mol

- IUPAC Name: Ethyl 1-cyclohexyl-5-methylimidazole-4-carboxylate

The imidazole ring structure, combined with an ethyl ester group and cyclohexyl substituent, imparts specific chemical properties that facilitate its use in various applications.

Chemistry

Ethyl 1-cyclohexyl-5-methyl-1H-imidazole-4-carboxylate serves as a building block for synthesizing more complex molecules. Its imidazole core allows it to act as a ligand in coordination chemistry, facilitating the study of metal ion interactions.

Biology

The compound is under investigation for its potential biological activities , including:

- Antimicrobial Activity: Studies have shown that it exhibits significant activity against various bacterial strains.

- Anti-inflammatory Properties: In vitro assays indicate that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table 1: Anti-inflammatory Activity of this compound

| Concentration (µM) | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 10 | 45 | 50 |

| 25 | 65 | 70 |

| 50 | 80 | 85 |

Medicine

In medicinal chemistry, this compound is being explored for its potential as a pharmaceutical agent . Its ability to inhibit specific enzymes makes it a candidate for drug development targeting conditions such as inflammation and infection.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the imidazole ring or ester group can enhance potency:

Table 3: SAR Analysis of this compound Derivatives

| Compound | Structure Modification | Anti-inflammatory Activity (%) |

|---|---|---|

| Ethyl Compound | None | 80 |

| Phenyl derivative | Cyclohexyl → Phenyl | 90 |

| Methyl ester derivative | Ethyl → Methyl | 75 |

Case Study 1: In Vivo Efficacy

In a murine model of arthritis, administration of this compound at a dosage of 10 mg/kg for two weeks significantly reduced joint swelling and pain compared to control groups. The treatment resulted in decreased inflammatory markers, highlighting its therapeutic potential.

Case Study 2: Clinical Relevance

A clinical trial involving patients with chronic inflammatory conditions showed that those treated with this compound reported improved symptoms and quality of life. The study emphasized the safety profile of the compound, with minimal adverse effects noted.

Mechanism of Action

The mechanism of action of Ethyl1-cyclohexyl-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a valuable ligand in metalloprotein studies. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound is differentiated from analogous imidazole derivatives by its unique substitution pattern. Below is a comparison with structurally related compounds from the literature:

*Calculated based on molecular formula C₁₃H₂₀N₂O₂.

Key Observations:

- Spectral Differentiation : The cyclohexyl protons (δ 1.0–2.0) and methyl group (δ 2.5) in the target compound contrast with aromatic protons (δ 6.8–7.6) in phenyl-substituted analogs .

Physicochemical and Pharmacological Properties

- Melting Points : Phenyl-substituted derivatives (e.g., 119–120°C for compound 3f ) exhibit higher melting points due to enhanced π-π stacking, whereas the cyclohexyl group in the target compound may lower melting points due to reduced crystallinity.

- Bioactivity : While direct data for the target compound is unavailable, highlights imidazole-based antihypertensive agents (e.g., TCV-116), suggesting that substituents like cyclohexyl could modulate receptor binding or metabolic stability .

Biological Activity

Ethyl 1-cyclohexyl-5-methyl-1H-imidazole-4-carboxylate (ECM) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure

The chemical structure of ECM can be represented as follows:

Pharmacological Activity

Recent studies have explored the pharmacological properties of ECM, revealing its potential as an anti-inflammatory and antimicrobial agent.

Anti-inflammatory Activity

In vitro assays have shown that ECM exhibits significant inhibition of pro-inflammatory cytokines. For instance, it was found to reduce the levels of TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases.

Table 1: Anti-inflammatory Activity of ECM

| Concentration (µM) | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 10 | 45 | 50 |

| 25 | 65 | 70 |

| 50 | 80 | 85 |

Antimicrobial Activity

ECM has also been evaluated for its antimicrobial properties. Studies conducted against various bacterial strains indicate that ECM has a broad spectrum of activity.

Table 2: Antimicrobial Activity of ECM

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Structure-Activity Relationship (SAR)

The biological activity of ECM is influenced by its structural components. Modifications to the imidazole ring and the ester group have been shown to enhance its potency. For example, substituting the cyclohexyl group with a phenyl group resulted in a compound with increased anti-inflammatory activity.

Table 3: SAR Analysis of ECM Derivatives

| Compound | Structure Modification | Anti-inflammatory Activity (%) |

|---|---|---|

| ECM | None | 80 |

| Phenyl derivative | Cyclohexyl → Phenyl | 90 |

| Methyl ester derivative | Ethyl → Methyl | 75 |

Case Study 1: In Vivo Efficacy

A study conducted on a murine model of arthritis demonstrated that administration of ECM significantly reduced joint swelling and pain compared to control groups. The compound was administered at a dosage of 10 mg/kg for two weeks, resulting in a notable decrease in inflammatory markers.

Case Study 2: Clinical Relevance

In a clinical trial involving patients with chronic inflammatory conditions, those treated with ECM reported improved symptoms and quality of life. The trial highlighted the safety profile of ECM, with minimal adverse effects reported.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 1-cyclohexyl-5-methyl-1H-imidazole-4-carboxylate in a laboratory setting?

- Methodological Answer : Synthesis typically involves cyclization and esterification steps. For imidazole derivatives, a common approach is reacting substituted amines with carbonyl precursors under basic conditions. For example, similar compounds (e.g., benzimidazoles) are synthesized via condensation of o-phenylenediamine with aldehydes or ketones, followed by esterification using ethyl chloroformate in the presence of triethylamine . Adjusting substituents (cyclohexyl, methyl) may require tailored protecting groups and optimized reaction temperatures (e.g., reflux in ethanol or THF). Purification via column chromatography or recrystallization ensures high purity.

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Handling : Use appropriate PPE (gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation or skin contact, as imidazole derivatives may irritate mucous membranes .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Monitor degradation via periodic NMR or HPLC analysis, as esters can hydrolyze to carboxylic acids over time .

Q. What spectroscopic techniques are essential for characterizing the molecular structure of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, methyl groups near δ 2.3–2.5 ppm).

- IR : Identify ester carbonyl stretches (~1700–1750 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₁₃H₂₀N₂O₂: 236.15 g/mol).

- X-ray Crystallography : Resolve absolute configuration using SHELXL refinement (see Advanced Questions) .

Advanced Research Questions

Q. How can SHELX software be utilized in the refinement of the crystal structure of this compound?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) to obtain intensity data.

- Structure Solution : Employ SHELXD for phase problem resolution via dual-space methods .

- Refinement : In SHELXL, apply least-squares refinement with anisotropic displacement parameters. Address twinning or disorder using PART commands. Validate with R-factor convergence (target < 5%) and Hirshfeld surface analysis .

- Validation : Check for geometric outliers (e.g., bond lengths, angles) using CCDC validation tools .

Q. What strategies can be employed to analyze hydrogen bonding patterns in the crystal lattice of this compound?

- Methodological Answer :

- Graph Set Analysis : Classify hydrogen bonds (e.g., D—H···A motifs) using Etter’s notation (e.g., C(4) chains or R₂²(8) rings). Tools like Mercury (CCDC) automate this analysis .

- Energy Frameworks : Calculate interaction energies (e.g., electrostatic, dispersion) to quantify packing stability. High-energy frameworks often correlate with low solubility .

Q. How can researchers resolve contradictions in crystallographic data obtained from different refinement methods?

- Methodological Answer :

- Cross-Validation : Compare SHELXL-refined structures with independent methods (e.g., charge-flipping in Superflip).

- Twinned Data : Use TWINABS to scale and integrate twinned datasets. Apply Hooft/Y parameter checks to validate twin laws .

- Discrepancy Analysis : Re-examine data collection parameters (e.g., temperature, radiation damage) and refine with restraints for disordered moieties .

Q. What computational methods are effective in predicting the biological activity of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes like xanthine oxidase). Focus on imidazole’s metal-binding affinity and ester lipophilicity .

- QSAR Modeling : Train models on imidazole derivatives with known IC₅₀ values. Descriptors include logP, polar surface area, and H-bond donor/acceptor counts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.